molecular formula C9H12Cl2N2 B7859956 4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine

Cat. No.: B7859956
M. Wt: 219.11 g/mol
InChI Key: GCASAUWEXHVMCB-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-(propan-2-yl)pyrimidine is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with chlorine, ethyl, and isopropyl groups, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The synthesis of this compound can begin with the halogenation of pyrimidine derivatives. Chlorination reactions typically involve the use of chlorine gas or thionyl chloride under controlled conditions.

  • Alkylation: The introduction of ethyl and isopropyl groups can be achieved through alkylation reactions. For example, ethylation can be performed using ethyl iodide or ethyl bromide in the presence of a strong base.

  • Substitution Reactions: Subsequent substitution reactions can introduce the chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert chlorinated derivatives to their corresponding hydrocarbons.

  • Substitution: Substitution reactions are common, where various nucleophiles can replace chlorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Products include alcohols, ketones, and carboxylic acids.

  • Reduction: Hydrocarbons and their derivatives are common products.

  • Substitution: A wide range of substituted pyrimidines can be synthesized.

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical structures. Biology: In biological research, 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine can be used to study enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4,6-Dichloro-5-methyl-2-(propan-2-yl)pyrimidine: Similar structure with a methyl group instead of ethyl.

  • 4,6-Dichloro-2-(propan-2-yl)pyrimidine: Lacks the ethyl group at the 5 position.

  • 5-Ethyl-2-(propan-2-yl)pyrimidine: Lacks chlorine atoms at the 4 and 6 positions.

Uniqueness: The presence of both chlorine atoms and the ethyl group at specific positions on the pyrimidine ring makes 4,6-dichloro-5-ethyl-2-(propan-2-yl)pyrimidine unique

Properties

IUPAC Name

4,6-dichloro-5-ethyl-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2/c1-4-6-7(10)12-9(5(2)3)13-8(6)11/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASAUWEXHVMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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